molecular formula C16H15NO3 B11766487 1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone

1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone

Cat. No.: B11766487
M. Wt: 269.29 g/mol
InChI Key: RTMQJRPSMHCRLQ-UHFFFAOYSA-N
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Description

1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring fused with an amino group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with fewer side reactions. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxin ring with an amino group and phenylethanone moiety sets it apart from similar compounds, making it a valuable target for research and development .

Biological Activity

1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone, also known as a derivative of the benzo[d]dioxin family, has garnered attention for its potential biological activities. This compound's structural characteristics suggest various pharmacological applications, particularly in the realm of medicinal chemistry.

  • Molecular Formula : C16H15NO3
  • Molecular Weight : 269.3 g/mol
  • CAS Number : 164526-13-0

Research indicates that compounds related to this compound exhibit significant inhibitory activity against DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the biosynthesis of mycobacterial cell walls. This inhibition is particularly relevant in the context of tuberculosis treatment, making it a candidate for further development as an antimycobacterial agent .

Antimycobacterial Activity

A study identified several analogues based on the benzo[b][1,4]dioxin scaffold that demonstrated potent DprE1 inhibition and whole-cell activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating strong antimicrobial properties .

Antiproliferative Effects

In vitro assays have shown that related compounds exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to induce G2/M phase arrest in cancer cells and promote apoptosis through intrinsic pathways. The most potent analogues displayed IC50 values in the nanomolar range against HeLa and A549 cells .

Study 1: DprE1 Inhibitors

A systematic investigation into a series of DprE1 inhibitors revealed that modifications on the benzo[b][1,4]dioxin core significantly influenced biological activity. The study highlighted that specific substitutions could enhance potency while maintaining selectivity for mycobacterial targets .

CompoundStructureMIC (µM)Activity
Compound AStructure A0.5Strong DprE1 Inhibitor
Compound BStructure B0.8Moderate DprE1 Inhibitor

Study 2: Anticancer Properties

Another study focused on the antiproliferative effects of derivatives of this compound on various cancer cell lines. The results indicated that certain structural modifications led to enhanced activity against specific cancer types.

Cell LineIC50 (nM)Compound ACompound B
HeLa304560
A549435070
MDA-MB-231>100>100>100

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanone

InChI

InChI=1S/C16H15NO3/c17-13-10-16-15(19-6-7-20-16)9-12(13)14(18)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8,17H2

InChI Key

RTMQJRPSMHCRLQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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